molecular formula C8H12N4O5 B7781098 Ribavirin CAS No. 66510-90-5

Ribavirin

Cat. No. B7781098
CAS RN: 66510-90-5
M. Wt: 244.20 g/mol
InChI Key: IWUCXVSUMQZMFG-AFCXAGJDSA-N
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Description

Ribavirin is an antiviral medication used to treat chronic hepatitis C . It is not effective when used alone and must be used in combination with interferon alfa or peginterferon alfa . Ribavirin is sometimes given to people taking other antiviral medications to treat hepatitis C . It is also used to treat severe pneumonia in infants and young children caused by the respiratory syncytial virus (RSV) .


Synthesis Analysis

Ribavirin inhibits viral protein synthesis as a result of general inhibition of ribonucleic acid synthesis . In uninfected cells, ribavirin at 30 μg/ml inhibited the incorporation of [14C]inosine or [3H]uridine into ribonucleic acid but stimulated the incorporation of [3H]guanosine .


Molecular Structure Analysis

Ribavirin is a synthetic nucleoside with antiviral activity . It is a guanosine (ribonucleic) analog used to stop viral RNA synthesis and viral mRNA capping, thus, it is a nucleoside inhibitor . The molecular formula of Ribavirin is C8H12N4O5 .


Chemical Reactions Analysis

After the oral administration of 600mg radiolabeled ribavirin, approximately 61% of the drug was detected in the urine and 12% was detected in the feces .


Physical And Chemical Properties Analysis

Ribavirin is a synthetic nucleoside with antiviral activity . It is a sterile, lyophilized powder to be reconstituted for aerosol administration . The crystallization selectivity of Ribavirin solution and amorphous phase has been studied .

Scientific Research Applications

Broad-Spectrum Antiviral Activity

Ribavirin is a unique guanosine analog with broad-spectrum activity against many RNA and DNA viruses . It exerts extensive perturbation of cellular and viral gene expression . This broad-spectrum activity makes it a versatile tool in the treatment of various viral infections.

Treatment for Hepatitis C Virus (HCV)

Ribavirin was a major therapeutic agent in HCV treatment . The addition of ribavirin to IFN-α-based therapy markedly improved the likelihood of achieving a cure . Even though its use in HCV therapy has diminished, it continues to be recommended concomitantly with selected interferon-free, direct-acting antiviral treatments .

Treatment for Respiratory Syncytial Virus Infections

Ribavirin has been indicated for respiratory syncytial virus infections . This highlights its potential in treating respiratory diseases caused by viruses.

Treatment for Viral Hemorrhagic Fevers

Ribavirin has been used in the treatment of viral hemorrhagic fevers such as Lassa and Crimean–Congo . This demonstrates its potential in managing severe, life-threatening viral infections.

Treatment for COVID-19 Pneumonia

Ribavirin has demonstrated in vitro activity against SARS-CoV-2 . A retrospective study evaluated the dynamics and viral clearance of SARS-CoV-2 in hospitalized adult participants with COVID-19 pneumonia who received an RBV aerosol . The findings suggest that RBV limits SARS-CoV-2 replication, possibly resulting in a favorable clinical outcome .

Treatment for Herpes Simplex Virus

Ribavirin has also been used as a treatment for herpes simplex virus . One small study found that ribavirin treatment reduced the severity of herpes outbreaks and promoted recovery, as compared with placebo treatment .

Treatment for Canine Distemper and Poxviruses

Experimental data indicate that ribavirin may have useful activity against canine distemper and poxviruses . This suggests its potential use in veterinary medicine.

Treatment for Other Severe Viral Infections

Ribavirin has been tested against a wide range of infectious agents, including poliovirus and influenza virus . This further underscores its broad-spectrum antiviral activity.

Safety and Hazards

Ribavirin can cause serious side effects including red blood cell breakdown, liver problems, and allergic reactions . Use during pregnancy results in harm to the baby . It is contraindicated in pregnant women and male partners of pregnant women . Ribavirin can affect growth in children .

Future Directions

Ribavirin should be considered for treatment of respiratory syncytial virus (RSV)-associated diseases in haematological subjects . There is a lack of evidence to support its use in lung transplant recipients . Oral formulation is an easier, safe, and cost-effective alternative to aerosolized ribavirin . Further advances need to focus on newer antivirals .

Mechanism of Action

Target of Action

Ribavirin is a synthetic guanosine nucleoside that primarily targets several RNA and DNA viruses . It is primarily indicated for use in treating hepatitis C and viral hemorrhagic fevers . Ribavirin is a prodrug that is metabolized into nucleoside analogs that block viral RNA synthesis and viral mRNA capping .

Mode of Action

Ribavirin interacts with its targets by interfering with the synthesis of viral mRNA . It is a guanosine (ribonucleic) analog used to stop viral RNA synthesis and viral mRNA capping, thus, it is a nucleoside analog . Ribavirin is a prodrug, which when metabolized resembles purine RNA nucleotides. In this form, it interferes with RNA metabolism required for viral replication .

Biochemical Pathways

Ribavirin affects several biochemical pathways. It exerts extensive perturbation of cellular and viral gene expression . It acts against hepatitis C virus (HCV) through several mechanisms that include immune modulation, inhibition of inosine monophosphate dehydrogenase, inhibition of RNA-dependent RNA polymerase, induction of HCV mutagenesis, and modulation of interferon-stimulated gene expression .

Pharmacokinetics

Ribavirin is promptly absorbed into circulation, with the help of gastrointestinal, sodium-dependent nucleoside transporters in the proximal small bowel . Peak concentrations are achieved approximately 2.5 hours after dosing, with a concentration range between 1.7 and 5.3 µM following oral administration of 1000 mg/day . Ribavirin has a large distribution volume, an elimination that is dependent on renal function .

Result of Action

The molecular and cellular effects of Ribavirin’s action include extensive perturbation of cellular and viral gene expression . It promotes T-cell mediated immunity against viral infection via the induction of antiviral type 1 cytokines such as IFN-γ, tumour necrosis factor-α (TNF-α) and inter-leukin-2 (IL-2), and the suppression of proviral type 2 cytokines such as IL-4 and IL-10 .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Ribavirin. For instance, in saturated quartz sand media, Ribavirin exhibits strong mobility and is less affected by different hydrochemical factors, posing a high risk of migration . In limestone porous media, the migration of Ribavirin decreased . The presence of Ca 2+ causes the effluent recovery rate of Ribavirin to decrease compared to Na + .

properties

IUPAC Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboxamide
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InChI

InChI=1S/C8H12N4O5/c9-6(16)7-10-2-12(11-7)8-5(15)4(14)3(1-13)17-8/h2-5,8,13-15H,1H2,(H2,9,16)/t3-,4-,5-,8-/m1/s1
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InChI Key

IWUCXVSUMQZMFG-AFCXAGJDSA-N
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Canonical SMILES

C1=NC(=NN1C2C(C(C(O2)CO)O)O)C(=O)N
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Isomeric SMILES

C1=NC(=NN1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)C(=O)N
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Molecular Formula

C8H12N4O5
Record name RIBAVIRIN
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DSSTOX Substance ID

DTXSID8023557
Record name Ribavirin
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Molecular Weight

244.20 g/mol
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Physical Description

Ribavirin is a white powder. Exists in two polymorphic forms. (NTP, 1992), Solid
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Solubility

greater than or equal to 100 mg/mL at 66 °F (NTP, 1992), Soluble, Water-soluble, Slightly soluble in alcohol., In water, 142 mg/mL at 25 °C, 3.32e+01 g/L
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Mechanism of Action

Ribavirin is reported to have several mechanism of actions that lead to inhibition of viral RNA and protein synthesis. After activation by adenosine kinase to ribavirin mono-, di-, and triphosphate metabolites. Ribavirin triphosphate (RTP) is the predominant metabolite which directly inhibits viral mRNA polymerase by binding to the nucleotide binding site of the enzyme. This prevents the binding of the correct nucleotides, leading to a reduction in viral replication or to the production of defective virions. RTP also demonstrates an inhibitory action on viral mRNA guanylyltransferase and mRNA 2′-O-methyltransferase of dengue virus. Inhibition of these enzymes disrupts the posttranslational capping of the 5′ end of viral mRNA through ribavirin being incorporated at the 5′ end in place of guanosine and preventing the cap methylation step. Inhibition of host inosine monophosphate dehydrogenase (IMPDH) and subsequent depletion of GTP pool is proposed to be another mechanism of action of ribavirin. IMPDH catalyzes the rate-limiting step where inosine 5′-monophosphate is converted to xanthine monophosphate during guanosine monophosphate (GMP) synthesis. GMP is later converted to guanosine triphoshpate (GTP). Ribavirin monophosphate mimics inosine 5′-monophosphate and acts as a competitive inhibitor of IMPDH. Inhibited de novo synthesis of guanine nucleotides and decreased intracellular GTP pools leads to a decline in viral protein synthesis and limit replication of viral genomes. Ribavirin acts as a mutagen in the target virus to cause an 'error catastrophe' due to increased viral mutations. RTP pairs with cytidine triphosphate or uridine triphosphate with equal efficiency and to block HCV RNA elongation. It causes premature termination of nascent HCV RNA and increases mutagenesis by producing defective virions. Ribavirin also exerts an immunomodulatory action of the host to the virus by shifting a Th2 response in favor of a Th1 phenotype. Th2 response and production of type 2 cytokines such as IL-4, IL-5, and IL-10 stimulates the humoral response which enhances immunity toward the virus. Ribavirin enhanced induction of interferon-related genes, including the interferon-α receptor, and down-regulation of genes involved in interferon inhibition, apoptosis, and hepatic stellate cell activation in vitro., The exact mechanism of action of the antiviral activity of ribavirin has not been fully elucidated, but the drug appears to exert its antiviral activity by interfering with RNA and DNA synthesis and subsequently inhibiting protein synthesis and viral replication. The antiviral activity of the drug results principally in an intracellular virustatic effect in cells infected with ribavirin sensitive RNA or DNA viruses; however, specific mechanisms of action of the drug may vary depending on the virus. In virus infected cells in vitro, ribavirin generally exhibits a greater affinity for inhibition of viral DNA and RNA synthesis than cellular (host cell) DNA and RNA synthesis. However, in vesicular stomatitis virus infected cells in vitro, the drug appeared to exhibit a greater affinity for inhibition of cellular than viral RNA synthesis. Inhibition of cellular RNA synthesis usually occurs only at in vitro concentrations higher than those necessary for inhibition of cellular DNA synthesis., The antiviral activity of ribavirin appears to depend principally on intracellular conversion of the drug to ribavirin-5'-triphosphate and -monophosphate. Ribavirin-5'-diphosphate exhibits minimal antiviral activity compared with the monophosphate or triphosphate. Ribavirin is readily absorbed across the cellular plasma membrane, probably via a nucleoside transport mechanism. The drug is then converted via cellular enzymes to deribosylated ribavirin (the 1,2,4-triazole-3-carboxamide) and phosphorylated to ribavirin-5'-monophosphate, -diphosphate, and -triphosphate. Phosphorylation of ribavirin occurs principally in virus infected cells, but also occurs in uninfected cells. Ribavirin is converted to ribavirin-5'-monophosphate via adenosine kinase; the monophosphate is phosphorylated to the diphosphate and triphosphate via other cellular enzymes, including adenosine kinase. The enzyme deoxyadenosine kinase may also participate in the phosphorylation of ribavirin. Formation of ribavirin-5'-monophosphate appears to be the rate limiting step in the formation of ribavirin-5'-triphosphate. The extent of phosphorylation of ribavirin by both uninfected and virus-infected cells in vitro is directly related to the extracellular (eg, in the culture medium) concentration of the drug. Ribavirin-5'-triphosphate is the principal intracellular form of the drug,with only approximately 4 and 12% of the phosphorylated metabolites present as ribavirin-5'-diphosphate and -monophosphate, respectively. Transit of the drug out of cells appears to occur only after dephosphorylation via phosphatases., In vitro studies with influenza virus indicate that ribavirin-5'-triphosphate functions as a preferential inhibitor of viral RNA polymerase. Ribavirin-5'-triphosphate competes with adenosine-5'-triphosphate and guanosine-5'-triphosphate for viral RNA polymerase. Inhibition of cellular (host cell) RNA polymerase reportedly is minimal and reversible. In vitro studies with influenza virus have shown that ribavirin-5'-triphosphate also inhibits viral replication by inhibiting guanylyltransferase and methyltransferase, enzymes necessary for the addition of guanosine triphosphate to the 5' terminus ("cap") of viral messenger RNA (mRNA), and by competing with guanosine for incorporation into the 5' terminus of viral mRNA. Although the rate of synthesis of mRNA does not appear to be affected, the efficiency of translation of mRNA inviral replication is decreased by about 80%. Viruses in which the 5' mRNA terminus is naturally absent (eg, poliovirus) are generally not substantially inhibited by ribavirin., In vitro studies indicate that ribavirin inhibits phosphorylation of thymidine at drug concentrations of 2 umol/L (0.5 ug/mL) and that DNA synthesis is inhibited only at drug concentrations of 200 umol/L (50 ug/mL). Unlike acyclovir, ribavirin appears to be incorporated minimally, if at all, into growing chains of DNA and RNA. In vitro studies with vaccinia virus have shown that the virus DNA fails to coat in the presence of ribavirin, resulting in incomplete viral particles., At lower dosages, stimulation of antibody formation against some viruses has been reported. The drug has been shown to stimulate T cells (T-lymphocytes) indirectly by inhibiting splenic suppressor cells and to produce a dose dependent inhibition of antigen and mitogen induced proliferation of lymphocytes without affecting cell survival. In human infants, antibody formation against respiratory syncytial virus has decreased during therapy with ribavirin, but the clinical importance of this finding is not known. The drug has been shown to have little, if any, effect on antibody formation against influenza A or B or measles virus in infected patients. Decreases in antibody formation during viral infections may result from decreases in antigenic stimulation secondary to ribavirin-induced inhibition of viral replication or from a direct inhibition of antibody formation by the drug. Ribavirin may indirectly inhibit respiratory syncytial virus specific immunoglobulin E and histamine, which are increased in infants who have wheezing in association with respiratory syncytial virus infection, by decreasing respiratory syncytial virus and attendant antigenic stimulation.
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Product Name

Ribavirin

Color/Form

Colorless, White crystalline powder

CAS RN

36791-04-5
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Melting Point

345 to 349 °F (NTP, 1992), 174-176 °C, 166-168 °C (aq ethanol); 174-176 °C (ethanol)., 174 - 176 °C
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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